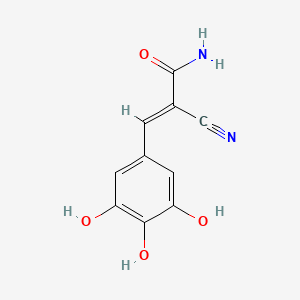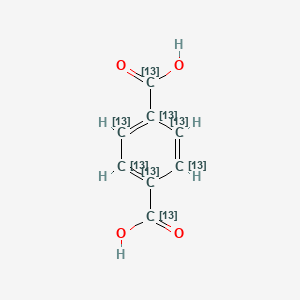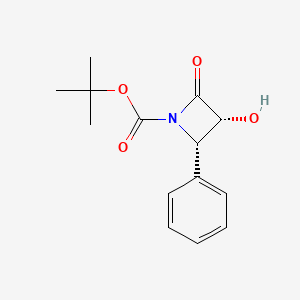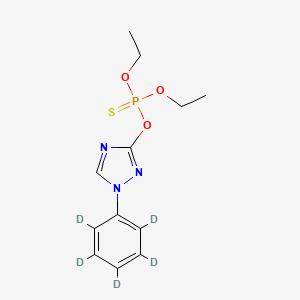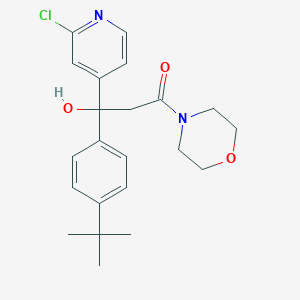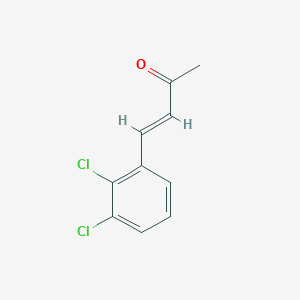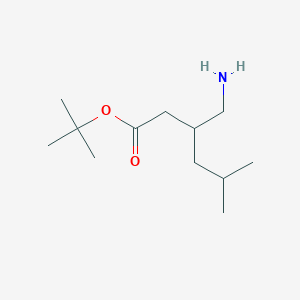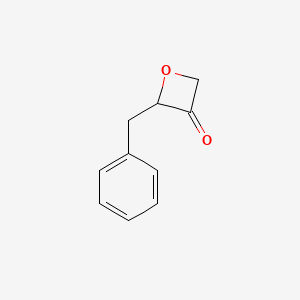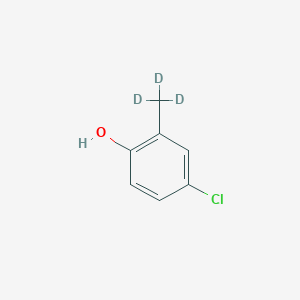
4-Chloro-2-(methyl-d3)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(methyl-d3)phenol is a chlorinated phenol derivative with the molecular formula C7H7ClO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-(methyl-d3)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and Friedel-Crafts reactions. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 40-50°C .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of chlorotoluenes or the related sulfonates. Another method entails the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(methyl-d3)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methyl-6-nitrophenol under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-6-nitrophenol.
Reduction: Various less chlorinated phenols.
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-methylphenol when hydroxide is the nucleophile.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(methyl-d3)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-chloro-2-(methyl-d3)phenol involves its ability to disrupt microbial cell membranes, leading to cytoplasmic leakage and cell death. This disruption affects membrane permeability to potassium and phosphate ions, causing uncoupling of respiration from ATP synthesis . The compound’s antimicrobial activity is primarily due to its phenolic structure, which allows it to interact with and destabilize lipid bilayers in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol (p-chlorocresol): A potent disinfectant and antiseptic with similar antimicrobial properties.
4-Chloro-2-methylphenoxyacetic acid (MCPA): A herbicide used for weed control.
4-Chloro-2-methylphenoxybutanoic acid (MCPB): Another herbicide with similar applications.
Uniqueness
4-Chloro-2-(methyl-d3)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its deuterated methyl group (methyl-d3) also makes it valuable in isotopic labeling studies and research applications requiring stable isotopes .
Eigenschaften
Molekularformel |
C7H7ClO |
|---|---|
Molekulargewicht |
145.60 g/mol |
IUPAC-Name |
4-chloro-2-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i1D3 |
InChI-Schlüssel |
RHPUJHQBPORFGV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)

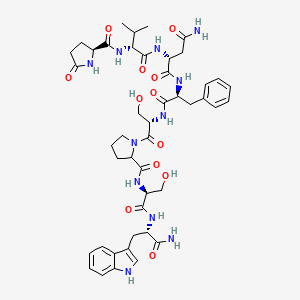
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B13436703.png)
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)
